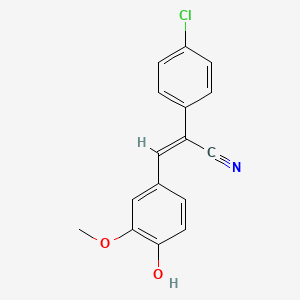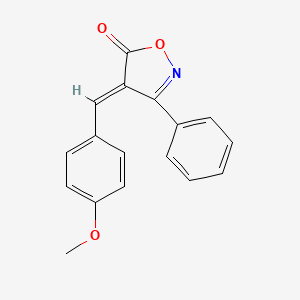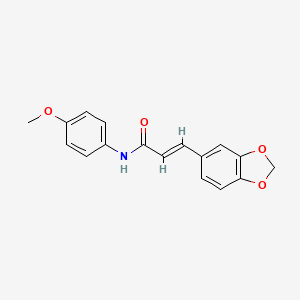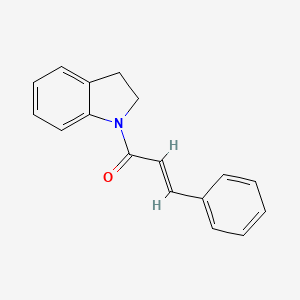
(Z)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is 285.0556563 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Kavitha et al. (2006) described the synthesis of a dipolarophile used to construct bioactive heterocycles, showcasing the importance of structural analysis in understanding compound properties. The detailed crystal structure analysis provides insights into molecular interactions and design strategies for new molecules with potential scientific applications (C. Kavitha, G. Sarala, S. Naveen, S. Anandalwar, J. S. Prasad, K. Rangappa, 2006).
Biological Activity and Therapeutic Potential
- Fang-gan (2015) synthesized Danshensu derivatives, including compounds similar to the one , to explore their potential in developing cardiovascular drugs. This research highlights the pharmaceutical applications of acrylonitrile derivatives in targeting specific health conditions (Qin Fang-gan, 2015).
Material Science and Polymer Research
- Trochimczuk, Streat, and Kolarz (2001) investigated the sorptive properties of highly polar polymeric sorbents synthesized from acrylonitrile derivatives. Their study emphasizes the relevance of such compounds in developing materials with specific adsorption characteristics for environmental and industrial applications (A. Trochimczuk, M. Streat, B. Kolarz, 2001).
Novel Synthesis Approaches
- Research by Gaudry (1945) on the condensation of acrylonitrile with diazonium chlorides to synthesize α-amino acids exemplifies the chemical versatility and utility of acrylonitrile derivatives in synthetic organic chemistry. This foundational work contributes to our understanding of amino acid synthesis methods (R. Gaudry, 1945).
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-16-9-11(2-7-15(16)19)8-13(10-18)12-3-5-14(17)6-4-12/h2-9,19H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHAKQXNSOLHRZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R*,4S*)-1-{[5-(3,5-dimethylisoxazol-4-yl)-2-thienyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5580930.png)
![9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5580941.png)

![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5580957.png)

![(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5580980.png)
![5-acetyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5580988.png)

![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)

![(4aR,8aR)-7-[(5-ethylpyridin-2-yl)methyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide](/img/structure/B5581015.png)

![(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-thienylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5581025.png)

